
2-Methoxyphenyl(triphenylphosphine)gold(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyphenyl(triphenylphosphine)gold(I) is an organogold compound that features a gold(I) center coordinated to a triphenylphosphine ligand and a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl(triphenylphosphine)gold(I) typically involves the reaction of chloro(triphenylphosphine)gold(I) with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction proceeds via a transmetalation step followed by reductive elimination to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 2-Methoxyphenyl(triphenylphosphine)gold(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-Methoxyphenyl(triphenylphosphine)gold(I) can undergo various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Reduction: The compound can be reduced back to gold(0) or gold(I) species.
Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as phosphines or thiolates.
Common Reagents and Conditions:
Oxidation: Reagents such as halogens (e.g., chlorine) or peroxides can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands and appropriate solvents.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold(0) nanoparticles or gold(I) complexes.
Substitution: New gold(I) complexes with different ligands.
科学的研究の応用
2-Methoxyphenyl(triphenylphosphine)gold(I) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cyclization reactions and cross-coupling reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the preparation of gold-based nanomaterials.
作用機序
The mechanism of action of 2-Methoxyphenyl(triphenylphosphine)gold(I) involves its interaction with various molecular targets. The gold(I) center can coordinate to sulfur-containing biomolecules, such as cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.
類似化合物との比較
Chloro(triphenylphosphine)gold(I): Similar structure but with a chloride ligand instead of the 2-methoxyphenyl group.
Triphenylphosphinegold(I) chloride: Another related compound with a chloride ligand.
Bis(triphenylphosphine)gold(I) chloride: Contains two triphenylphosphine ligands.
Uniqueness: 2-Methoxyphenyl(triphenylphosphine)gold(I) is unique due to the presence of the 2-methoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications.
特性
分子式 |
C25H22AuOP |
|---|---|
分子量 |
566.4 g/mol |
IUPAC名 |
gold(1+);methoxybenzene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H7O.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;/h1-15H;2-5H,1H3;/q;-1;+1 |
InChIキー |
ZBTNYTOVYZTDDU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


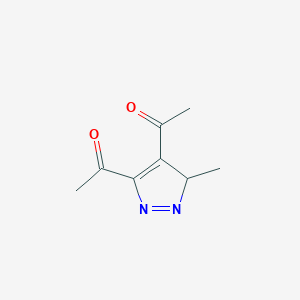
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
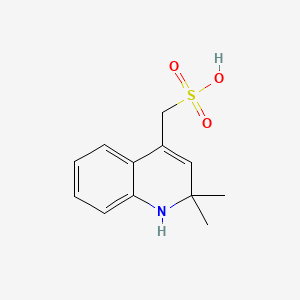
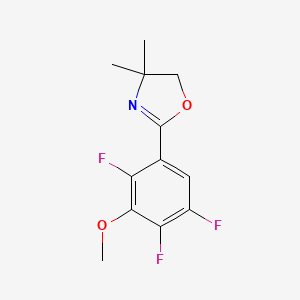
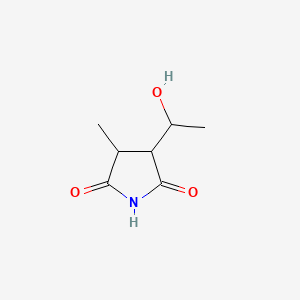


![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
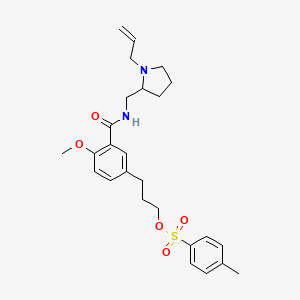
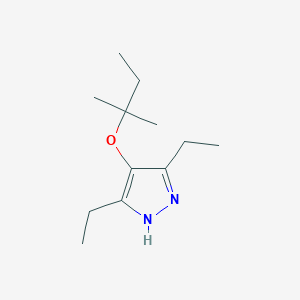
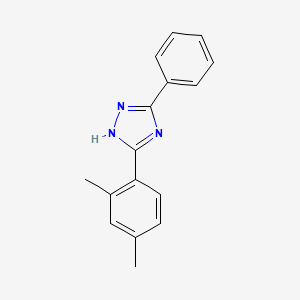
![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)
![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
